2-Nitro-4-nonylphenol
Description
2-Nitro-4-nonylphenol is a phenolic compound characterized by a nitro group (-NO₂) at the 2-position and a nonyl chain (-C₉H₁₉) at the 4-position of the benzene ring.
Nonylphenols, such as 4-nonylphenol (CAS 104-40-5), are widely recognized as environmental pollutants due to their endocrine-disrupting properties and persistence .
Properties
CAS No. |
62529-25-3 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-nitro-4-nonylphenol |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19/h10-12,17H,2-9H2,1H3 |
InChI Key |
YOXDEECVKSRMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The position of substituents on the phenol ring critically influences physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Compounds and Their Substituents
*Estimated based on structural analogs.
Key Observations:
Lipophilicity and Bioaccumulation: The nonyl chain in this compound and 4-nonylphenol increases hydrophobicity compared to smaller substituents (e.g., -Cl or -NO₂). In contrast, 2-nitrophenol and 2-chloro-4-nitrophenol exhibit higher water solubility due to smaller substituents, reducing their environmental retention .
Toxicity and Environmental Impact: Nitro groups contribute to toxicity via redox cycling and reactive oxygen species generation. For example, 2-nitrophenol is classified as hazardous due to oral toxicity , while 2-chloro-4-nitrophenol is linked to pesticidal activity . 4-Nonylphenol’s endocrine-disrupting effects are well-documented , suggesting that this compound may pose similar or amplified risks due to nitro-functionalization.
Synthetic and Analytical Use: Deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d₄, CAS 93951-79-2) and isotopically labeled standards are critical for environmental analysis . this compound could serve as a reference material in pollutant monitoring, similar to 4-nonylphenol ethoxylate standards (CAS 49826-27) .
Stability and Reactivity
- Nitro Group Stability: The nitro group in this compound may render it resistant to biodegradation, akin to 4-nitrophenol (CAS 100-02-7), which is recalcitrant in anaerobic environments .
- Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution. This contrasts with 4-nonylphenol, where the electron-donating nonyl group deactivates the ring .
Regulatory and Handling Considerations
- Hazard Classification: Compounds like 4-nonylphenol and deuterated nitrophenols are marked as hazardous due to toxicity and environmental risks .
- Storage Requirements: Most nitrophenol derivatives require storage at 0–6°C to prevent degradation, as noted for 4-nonylphenol standards .
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